molecular formula C9H12BrNO2 B578235 5-Bromo-2,3-diethoxypyridine CAS No. 1241752-35-1

5-Bromo-2,3-diethoxypyridine

Cat. No.: B578235
CAS No.: 1241752-35-1
M. Wt: 246.104
InChI Key: BUGIWEDQVGDKHH-UHFFFAOYSA-N
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Description

5-Bromo-2,3-diethoxypyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position and two ethoxy groups at the 2nd and 3rd positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-diethoxypyridine typically involves the bromination of 2,3-diethoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-diethoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them into alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate; solvents such as toluene or ethanol; temperatures around 80-100°C.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide; solvents like acetone or water; temperatures around 0-50°C.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; temperatures around 0-25°C.

Major Products Formed:

    Substitution Reactions: Azides, nitriles, substituted amines.

    Coupling Reactions: Biaryl compounds.

    Oxidation Reactions: Aldehydes, carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

Chemistry: 5-Bromo-2,3-diethoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It can be modified to create derivatives with enhanced biological activity, such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers to improve their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-diethoxypyridine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and ethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    2,3-Diethoxypyridine: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.

    5-Bromo-2-methoxypyridine: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.

    5-Bromo-2,3-dimethoxypyridine: Contains two methoxy groups, which can influence its electronic properties and reactivity.

Uniqueness: 5-Bromo-2,3-diethoxypyridine is unique due to the combination of the bromine atom and two ethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

5-bromo-2,3-diethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-3-12-8-5-7(10)6-11-9(8)13-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIWEDQVGDKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735453
Record name 5-Bromo-2,3-diethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241752-35-1
Record name 5-Bromo-2,3-diethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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